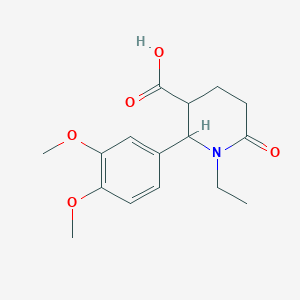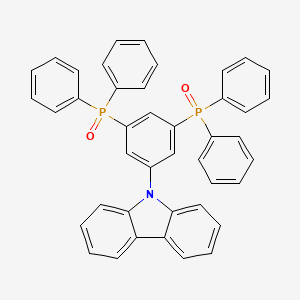
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent electron-transporting capabilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can also occur, especially involving the phosphine oxide groups.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbazole-9-oxide derivatives, while reduction could produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism by which 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole exerts its effects is primarily through its interaction with electron-transporting pathways. The phosphine oxide groups enhance its electron affinity, facilitating efficient electron transport in OLEDs. Additionally, the carbazole moiety contributes to the compound’s overall stability and performance in electronic applications .
Vergleich Mit ähnlichen Verbindungen
9-(4-(Diphenylphosphoryl)phenyl)-9H-carbazole: Similar in structure but with different substitution patterns, affecting its electronic properties.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share some structural similarities and are also studied for their electronic properties.
Uniqueness: What sets 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole apart is its combination of high thermal stability, excellent electron-transporting capabilities, and versatility in various applications, particularly in the field of organic electronics .
Eigenschaften
Molekularformel |
C42H31NO2P2 |
|---|---|
Molekulargewicht |
643.6 g/mol |
IUPAC-Name |
9-[3,5-bis(diphenylphosphoryl)phenyl]carbazole |
InChI |
InChI=1S/C42H31NO2P2/c44-46(33-17-5-1-6-18-33,34-19-7-2-8-20-34)37-29-32(43-41-27-15-13-25-39(41)40-26-14-16-28-42(40)43)30-38(31-37)47(45,35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-31H |
InChI-Schlüssel |
XGUIMFXRLXXIBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


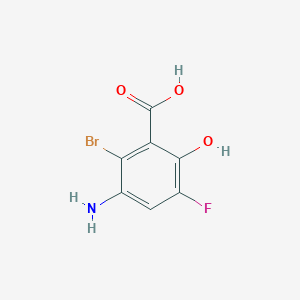
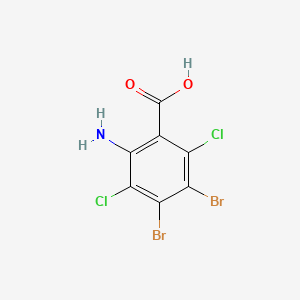
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
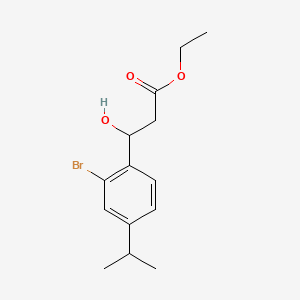
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)


![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)

![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
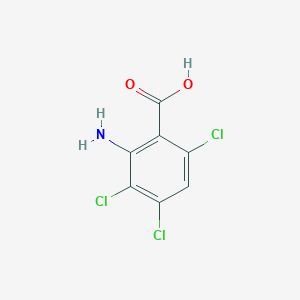
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
